[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Overview
Description
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol: is a chemical compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromo-phenyl-piperidin-4-one.
Reduction: Formation of [1-(phenyl)-piperidin-4-yl]-methanol.
Substitution: Formation of [1-(4-substituted-phenyl)-piperidin-4-yl]-methanol derivatives.
Scientific Research Applications
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-phenyl)-piperidine
- 4-(4-Bromo-phenyl)-1H-imidazole
- 4-(4-Chlorophenyl)-piperidine hydrochloride
- 1-(2-Fluorophenyl)-piperazine
Uniqueness
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is unique due to the presence of both a hydroxyl group and a bromophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
[1-(4-bromophenyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNNBADOYYSJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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